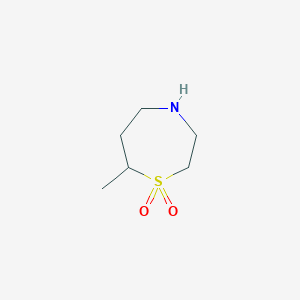

7-Methyl-1,4-thiazepane 1,1-dioxide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-methyl-1,4-thiazepane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6-2-3-7-4-5-10(6,8)9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCHVWUZNIIXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methyl 1,4 Thiazepane 1,1 Dioxide and Analogous Systems

General Synthetic Strategies for Thiazepane Ring Formation

The creation of the 1,4-thiazepane (B1286124) core, a seven-membered saturated heterocycle containing sulfur and nitrogen atoms, can be achieved through several strategic approaches. These methods generally involve either the formation of the ring from an open-chain precursor (cyclization) or the rearrangement of a smaller, pre-existing ring system (ring expansion).

Cyclization Reactions for Thiazepane Ring Closure

Cyclization represents a direct and common method for forming the thiazepane ring. This typically involves an intramolecular reaction of a linear molecule containing the necessary functional groups to form the carbon-sulfur and carbon-nitrogen bonds required for ring closure.

One prominent cyclization strategy is the reaction between a 1,2-amino thiol, such as cysteamine, and a suitable electrophilic partner. For instance, the reaction with α,β-unsaturated esters or acids can lead to a tandem sequence of conjugate addition followed by an intramolecular acylation to close the ring. nih.gov However, the success of this intramolecular conjugate addition can be hampered by the reduced electrophilicity of the β-carbon in certain substrates. nih.gov

Another approach involves N-acyliminium ion cyclization. This method has been effectively used to create fused-ring systems like tetrahydrobenzo nih.govresearchgate.netthiazepines, demonstrating its utility in forming the seven-membered thiazepane ring through the formation of a key carbon-carbon bond. acs.org

Ring Expansion Approaches to Seven-Membered Thiazepines

Ring expansion methodologies offer an alternative route to thiazepane systems, starting from smaller, more readily available carbo- or heterocyclic precursors. nih.gov These reactions leverage the release of ring strain or chemical rearrangements to insert atoms into the ring, thereby enlarging it.

Common ring expansion strategies include:

Beckmann Rearrangement : This reaction can be applied to oximes of six-membered sulfur-containing rings, such as tetrahydro-1,4-thiapyranones, to yield the desired seven-membered thiazepane structure. nih.gov

Schmidt Reactions : Similar to the Beckmann rearrangement, the Schmidt reaction can also be used to expand cyclic ketones like tetrahydro-1,4-thiapyranones into the corresponding lactams. nih.gov

Expansion of Aziridines : Vinylaziridines can undergo palladium-catalyzed ring expansion reactions to form various larger azacycles, a strategy that can be adapted for thiazepine synthesis. mdpi.com

Visible-Light Mediated Reactions : A modern approach involves a two-step, one-pot synthesis that begins with a visible-light-mediated reaction between benzo[d]isothiazole 1,1-dioxides and alkenes. This is followed by a Lewis acid-catalyzed ring expansion of the resulting azetidine intermediate to form benzo[f] nih.govrsc.orgthiazepine 1,1-dioxides. rsc.org

While effective, these methods can sometimes be hindered by challenges in accessing starting materials or the production of undesired regioisomers. nih.gov

Oxidation Strategies for the Sulfur Dioxide Moiety

To obtain the 1,1-dioxide form of the thiazepane, the thioether within the heterocyclic ring must be oxidized. This conversion of a sulfide (B99878) to a sulfone is a well-established transformation in organic chemistry, with numerous reagents and catalytic systems available to achieve it efficiently and selectively.

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. beilstein-journals.orgresearchgate.net The reaction can be performed using H₂O₂ alone in a suitable solvent like acetic acid, or its efficacy can be enhanced with a catalyst. beilstein-journals.org Depending on the stoichiometry of the oxidant and the reaction conditions (e.g., temperature), the oxidation can often be controlled to selectively produce either the sulfoxide (S=O) or the sulfone (O=S=O). beilstein-journals.orgorganic-chemistry.org

For instance, reacting a thioether with one mole of hydrogen peroxide at room temperature can selectively yield the sulfoxide, while using an excess of the oxidant at elevated temperatures typically leads to the formation of the sulfone. beilstein-journals.org Catalytic systems, such as those employing tantalum carbide or niobium carbide, can also provide high yields and selectivity for sulfoxides or sulfones, respectively. organic-chemistry.org

Specific Synthetic Approaches for 1,4-Thiazepane 1,1-Dioxides

The synthesis of the specific target, 7-Methyl-1,4-thiazepane 1,1-dioxide, involves forming the methylated thiazepane ring followed by oxidation. The key is the strategic introduction of the methyl group at the C7 position during the ring formation step.

One-Pot Synthetic Procedures for 1,4-Thiazepanones and 1,4-Thiazepanes

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. A notable one-pot procedure for the synthesis of 1,4-thiazepanones involves the tandem conjugate addition and cyclization of 1,2-amino thiols with α,β-unsaturated esters. nih.gov This approach has been shown to be superior to older methods that required several days and often resulted in low yields. nih.gov The improved, faster reaction (0.5-3 hours) is achieved under milder conditions, which also broadens the scope of compatible substrates. nih.gov These 1,4-thiazepanones serve as direct precursors to 1,4-thiazepanes, which can be obtained via a subsequent reduction step. nih.gov

Utilization of Alpha, Beta-Unsaturated Esters and 1,2-Amino Thiols

The reaction between α,β-unsaturated esters and 1,2-amino thiols (like cysteamine) is a cornerstone for the synthesis of the 1,4-thiazepanone scaffold. nih.gov This reaction proceeds via a thia-Michael addition, where the thiol group of the amino thiol adds to the β-carbon of the unsaturated ester. mdpi.com This is followed by an intramolecular cyclization where the amino group attacks the ester's carbonyl carbon to form the seven-membered ring. nih.gov

To synthesize the 7-Methyl-1,4-thiazepane precursor, an appropriately substituted α,β-unsaturated ester is required. Specifically, using an ester of crotonic acid (but-2-enoic acid) or its derivative would place a methyl group at the β-position of the unsaturated system. During the Michael addition and subsequent cyclization, this methyl group remains at what becomes the C7 position of the resulting 1,4-thiazepanone ring.

The efficiency of this one-pot cyclization can be optimized by the choice of base, solvent, and the ester group. nih.gov Research has shown that using trifluoroethyl esters and a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like acetonitrile provides significant improvements in reaction time and yield. nih.gov The resulting 7-methyl-1,4-thiazepanone can then be reduced to 7-methyl-1,4-thiazepane, which is subsequently oxidized as described in section 2.1.3 to yield the final product, This compound .

Below is a data table illustrating the scope of the one-pot cyclization reaction with various α,β-unsaturated esters to form different 1,4-thiazepanones, demonstrating the versatility of this approach which is applicable to the synthesis of the methylated analog. nih.gov

Table 1: Synthesis of various 1,4-thiazepanones via one-pot cyclization of cysteamine with different trifluoroethyl α,β-unsaturated esters. Data sourced from a study on efficient thiazepanone synthesis. nih.gov

This reaction's tolerance for a variety of functional groups on the α,β-unsaturated ester highlights its robustness and applicability for creating a diverse library of 1,4-thiazepane derivatives. nih.gov

Carbanion-Mediated Sulfonamide Intramolecular Cyclization (CSIC)

Carbanion-Mediated Sulfonamide Intramolecular Cyclization (CSIC) represents a powerful strategy for the formation of cyclic sulfonamides. While direct examples for the synthesis of this compound are not extensively documented under this specific terminology, the principles can be applied to precursors of the 1,4-thiazepane ring system. The core of this method involves the generation of a carbanion within a molecule containing a sulfonamide moiety, which then acts as an intramolecular nucleophile to forge the heterocyclic ring.

The general approach requires a linear precursor containing a sulfonamide and a carbon atom that can be deprotonated to form a carbanion. The choice of base is critical and depends on the acidity of the proton to be removed. Common bases include alkali metal hydrides, alkoxides, or organolithium reagents. Once formed, the carbanion attacks an electrophilic site within the molecule, leading to cyclization. For the synthesis of a 1,4-thiazepane ring, this would typically involve a 7-membered ring closure.

A related strategy involves the intramolecular cyclization of N-acylsulfonamides. For instance, in the synthesis of similarly structured tetrahydroquinazoline derivatives, an N-acyliminium ion is generated in situ, which then undergoes intramolecular cyclization. This process, while not strictly carbanion-mediated, showcases the utility of intramolecular cyclization of sulfonamide-containing precursors to build complex heterocyclic systems in moderate to good yields ibimapublishing.comresearchgate.net.

Visible-Light-Mediated Aza Paternò–Büchi Reactions

The Aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for synthesizing four-membered azetidine rings rsc.orgnih.gov. Recent advancements have adapted this reaction using visible light, offering a milder and more selective alternative to traditional UV irradiation. This methodology has been ingeniously applied in a two-step, one-pot synthesis to create benzo[f] rsc.orgresearchgate.netthiazepine 1,1-dioxides, which are structural analogs of the 1,4-thiazepane system rsc.orgresearchgate.net.

The synthesis begins with the visible-light-mediated aza Paternò–Büchi reaction between benzo[d]isothiazole 1,1-dioxides (a cyclic sulfonyl-imine) and various alkenes. This photocycloaddition, facilitated by a suitable photosensitizer, yields a tricyclic azetidine-fused intermediate. The subsequent step involves a Lewis acid-catalyzed ring expansion of the strained azetidine ring. This expansion proceeds via cleavage of a C-N bond, ultimately forming the seven-membered thiazepine 1,1-dioxide ring rsc.orgresearchgate.net. This innovative approach demonstrates the potential of using photocycloaddition-ring expansion cascades to access thiazepane frameworks.

| Reactant 1 (Alkene) | Reactant 2 (Imine) | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| Styrene | N-Phenyl-benzo[d]isothiazole 1,1-dioxide | 1. Visible Light (Blue LED), Ru(bpy)3(PF6)2 2. BF3·OEt2 | 5-Phenyl-benzo[f] rsc.orgresearchgate.netthiazepine 1,1-dioxide | 85% |

| 4-Methylstyrene | N-Phenyl-benzo[d]isothiazole 1,1-dioxide | 1. Visible Light (Blue LED), Ru(bpy)3(PF6)2 2. BF3·OEt2 | 5-(p-Tolyl)-benzo[f] rsc.orgresearchgate.netthiazepine 1,1-dioxide | 82% |

| Cyclohexene | N-Phenyl-benzo[d]isothiazole 1,1-dioxide | 1. Visible Light (Blue LED), Ru(bpy)3(PF6)2 2. BF3·OEt2 | Tricyclic benzo[f] rsc.orgresearchgate.netthiazepine 1,1-dioxide derivative | 75% |

Derivatization from Chiral Amino Acid Precursors

Chiral amino acids are excellent starting materials for the enantioselective synthesis of heterocyclic compounds, including this compound. The inherent chirality of the amino acid is transferred to the final product, providing a straightforward route to stereochemically defined molecules. L-cysteine and its derivatives, such as cysteamine, are particularly valuable precursors for the 1,4-thiazepane scaffold due to the presence of both a nitrogen and a sulfur nucleophile nih.gov.

One efficient, one-pot synthesis of 1,4-thiazepanones (precursors to 1,4-thiazepanes) utilizes the reaction between 1,2-amino thiols (like cysteamine) and α,β-unsaturated esters. This reaction proceeds via a conjugate addition of the thiol to the ester, followed by an intramolecular acylation (cyclization) by the amine to form the seven-membered ring. The resulting 1,4-thiazepanone can then be reduced to the corresponding 1,4-thiazepane, and the sulfur atom can be oxidized to the 1,1-dioxide state in subsequent steps. By starting with a chiral amino thiol derived from a natural amino acid, a chiral thiazepane can be synthesized nih.gov. For example, using a chiral amino acid derivative allows for the introduction of a methyl group at a specific stereocenter, leading directly to enantiomerically enriched versions of the target compound.

Another related strategy involves the use of chiral aziridines derived from amino acids like D-aspartic acid. These strained rings can be opened regioselectively by sulfur nucleophiles, providing a linear intermediate that can be further elaborated and cyclized to form the desired thiazepane ring mdpi.com.

Control and Achievement of Stereoselectivity in this compound Synthesis

Achieving stereoselectivity is paramount in medicinal chemistry, and the synthesis of this compound is no exception. The primary strategy for controlling stereochemistry in this context is through substrate control, where the chirality is embedded in the starting materials.

As discussed previously (Section 2.2.5), the use of enantiomerically pure precursors derived from the chiral pool, such as L- or D-cysteine, is the most direct method. The stereocenter from the amino acid is incorporated into the thiazepane backbone, dictating the absolute configuration of the final product. This approach ensures high enantiomeric purity, as the stereochemistry is set from the outset and maintained throughout the synthetic sequence nih.gov.

Alternatively, stereoselectivity can be induced during the cyclization step. While not specifically detailed for 1,4-thiazepanes, analogous syntheses of 1,4-oxazepanes have demonstrated the use of regio- and stereoselective 7-endo cyclization reactions. In these cases, a haloetherification reaction proceeds through a chiral bromonium intermediate. The conformation of the substrate controls the formation of this intermediate, which in turn directs the stereochemical outcome of the ring closure, leading to tetra- and pentasubstituted oxazepanes with moderate to excellent stereoselectivity nih.gov. Similar principles of stereoselective intramolecular cyclization could be applied to specifically designed thiazepane precursors to control the stereochemistry at the 7-position.

Modern Techniques for Accelerated Synthesis and Library Generation

Microwave-Assisted Organic Synthesis (MACOS)

Microwave-Assisted Organic Synthesis (MACOS) has become a key technology for accelerating drug discovery by dramatically reducing reaction times, often from hours to minutes, while frequently improving product yields sphinxsai.com. This technique utilizes microwave irradiation to heat reactions directly and efficiently through dielectric heating.

The synthesis of heterocyclic systems analogous to 1,4-thiazepanes has been shown to benefit significantly from MACOS. For example, the synthesis of novel pyridothiazepines was achieved with better yields in shorter times compared to conventional heating methods nih.gov. Similarly, the cyclization step in the formation of N-aryl-3-methylthio-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxides was greatly accelerated by microwave irradiation under solvent-free conditions researchgate.net. Key steps in the synthesis of this compound, such as the intramolecular cyclization or subsequent derivatization reactions, could be optimized using MACOS to expedite the generation of analogs for screening libraries.

| Method | Reaction Time | Yield |

|---|---|---|

| Method A: Conventional Heating (Reflux) | 3 hours | 61% |

| Method B: Microwave Irradiation (500 W, 140 °C) | 30 minutes | 85% |

Continuous-Flow Synthesis Methodologies

Continuous-flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and scalability nih.gov. In a flow system, reagents are pumped through tubes and reactors where they mix and react, allowing for the "telescoping" of multiple synthetic steps without isolating intermediates.

This technology is well-suited for the generation of compound libraries and the production of active pharmaceutical ingredients (APIs). While a specific continuous-flow synthesis for this compound has not been reported, the synthesis of other complex heterocycles, such as benzodiazepines and various anticancer drugs, has been successfully translated to flow platforms nih.govdntb.gov.ua. A potential flow process for the target compound could involve an initial conjugate addition in one reactor module, followed by an in-line cyclization in a heated second reactor. Subsequent oxidation of the sulfide to the sulfone could be performed in a third module, potentially using a solid-supported oxidizing agent packed into a column reactor. This approach would enable the rapid, automated, and safe production of the target compound and a library of its derivatives for further study.

Diversity-Oriented Synthesis (DOS) for Chemical Research Libraries

Diversity-oriented synthesis (DOS) has emerged as a powerful strategy for the creation of structurally diverse and complex small-molecule libraries for high-throughput screening and chemical biology research. The primary goal of DOS is to efficiently synthesize a collection of molecules that covers a broad range of chemical space, thereby increasing the probability of identifying compounds with novel biological activities. This approach contrasts with target-oriented synthesis (TOS), which focuses on the synthesis of a single, predetermined molecule. In the context of this compound and its analogs, DOS provides a framework for the systematic exploration of this chemical scaffold to generate libraries of related compounds for various research applications.

The core principles of DOS involve the use of common starting materials and branching reaction pathways to generate a wide array of molecular skeletons and stereochemistries. Key strategies employed in DOS include:

Build/Couple/Pair (B/C/P) Strategy: This strategy involves the synthesis of building blocks, their coupling, and subsequent pairing to create complex molecular architectures.

Folding Pathways: Inspired by the biosynthesis of natural products, this approach utilizes a series of reactions to "fold" a linear precursor into a complex, three-dimensional structure.

Reagent- and Substrate-Based Control: By systematically varying reagents and substrates, a diverse range of products can be obtained from a common intermediate.

The application of DOS to the synthesis of 1,4-thiazepane derivatives is particularly relevant due to the therapeutic potential of this heterocyclic system. By creating libraries of 1,4-thiazepane analogs, researchers can explore the structure-activity relationships (SAR) of this scaffold and identify compounds with optimized biological profiles.

A notable approach for the diversified synthesis of 1,4-thiazepanones, which are precursors to 1,4-thiazepanes, involves a one-pot reaction using α,β-unsaturated esters and 1,2-amino thiols. nih.gov This method is amenable to DOS as it allows for the variation of both the ester and the amino thiol components, leading to a diverse range of 1,4-thiazepanone products. The reaction is reported to be efficient, with reasonable reaction times (0.5–3 hours) and good yields, and it tolerates a broad scope of α,β-unsaturated esters. nih.gov

The resulting 1,4-thiazepanones can be further diversified through subsequent chemical transformations. For instance, reduction of the ketone functionality yields the corresponding 1,4-thiazepanes, which can then be acylated or otherwise modified to introduce additional diversity. nih.gov The oxidation of the sulfide to a sulfone, as seen in this compound, represents another point of diversification.

The following table summarizes a representative set of building blocks that could be utilized in a DOS approach to generate a library of 1,4-thiazepane analogs.

| α,β-Unsaturated Ester | 1,2-Amino Thiol | Potential Diversification Point |

| Methyl acrylate | Cysteamine | N-acylation, N-alkylation |

| Ethyl crotonate | 2-Amino-1-propanethiol | Sulfide oxidation |

| tert-Butyl cinnamate | 2-Amino-3-methyl-1-butanethiol | Reduction of ketone |

The synthesis of bicyclic thiazolidinyl-1,4-thiazepines represents another avenue for the creation of diverse chemical libraries. nih.gov This approach involves the reaction of azadithiane compounds with Michael acceptors. nih.gov By varying both the azadithiane and the Michael acceptor, a library of bicyclic 1,4-thiazepine derivatives can be generated.

Furthermore, multicomponent reactions (MCRs) offer a powerful tool for the diversity-oriented synthesis of complex heterocyclic systems. A study on the design and synthesis of novel 1,4-thiazepan-3-ones fused with bioactive heterocyclic skeletons utilized microwave-assisted MCRs under solvent-free conditions. nih.gov This approach provides a green and facile route to 1,4-thiazepine derivatives with high structural diversity. nih.gov

The strategic application of DOS methodologies to the 1,4-thiazepane scaffold allows for the efficient generation of large and diverse chemical libraries. These libraries are invaluable resources for the discovery of new therapeutic agents and chemical probes to investigate biological processes. The ability to systematically explore the chemical space around the this compound core structure is crucial for advancing our understanding of its biological potential and for the development of novel compounds with improved properties.

Conformational Analysis of 7 Methyl 1,4 Thiazepane 1,1 Dioxide and Flexible Seven Membered Ring Systems

Theoretical Frameworks for Conformational Studies

The conformational preferences of flexible seven-membered rings are typically investigated using a combination of computational chemistry methods. These approaches allow for the exploration of the potential energy surface to identify stable conformers and the energy barriers between them.

Molecular Mechanics (MMx) Calculations for Energy Optimization

Molecular mechanics (MM) methods, such as MM3 or MMFF, are often the first step in a computational conformational analysis. nih.gov These methods use classical mechanics to model the energy of a molecule as a function of its geometry. For flexible systems like seven-membered rings, a systematic or stochastic conformational search is performed to generate a wide range of possible conformations. These initial geometries are then subjected to energy minimization to locate the local energy minima on the potential energy surface. While computationally efficient for exploring a large conformational space, MM methods are parameterized and may not always accurately represent the subtle electronic effects present in heterocyclic systems containing heteroatoms like sulfur and nitrogen.

Density Functional Theory (DFT) in Gas Phase and Solution

Following an initial MM search, the low-energy conformers are typically re-optimized using more accurate quantum mechanical methods, most commonly Density Functional Theory (DFT). ifj.edu.plresearchgate.net Functionals like B3LYP, paired with appropriate basis sets (e.g., 6-31G* or larger), provide a good balance between computational cost and accuracy for organic molecules. ifj.edu.pl DFT calculations can provide more reliable geometries and relative energies of conformers.

To better mimic experimental conditions, the influence of the solvent can be incorporated using implicit solvent models, such as the Polarizable Continuum Model (PCM). These calculations can reveal how the polarity of the solvent might shift the conformational equilibrium.

Application of Frontier Orbital Approximation and Perturbation Theory

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orglibretexts.org In the context of conformational analysis, FMO theory is more commonly applied to understand reactivity and intermolecular interactions rather than the intrinsic conformational preferences of a single molecule. However, the shapes and energies of these orbitals are influenced by the molecule's conformation.

Perturbation theory, in methods like Møller-Plesset perturbation theory (MP2), can be used to account for electron correlation effects more accurately than standard DFT functionals, which can be important for systems with non-covalent interactions that might influence conformational stability. libretexts.orgarxiv.orgrsc.org Symmetry-Adapted Perturbation Theory (SAPT) is another powerful method for analyzing the specific nature of intermolecular interactions that can dictate conformational preferences in condensed phases.

Experimental Techniques for Conformational Elucidation

Experimental methods are crucial for validating the results of theoretical calculations and providing a definitive picture of the conformational preferences of a molecule in a specific state (solution or solid).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR Splitting Patterns, Vicinal Coupling Constants)

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. libretexts.orgyoutube.comyoutube.com For flexible seven-membered rings, the molecule often exists as a dynamic equilibrium of multiple conformers. The observed NMR parameters are a population-weighted average of the parameters for each individual conformer.

The splitting pattern of ¹H-NMR signals, governed by the n+1 rule, can indicate the number of adjacent protons. chemistrysteps.com More detailed conformational information is obtained from the magnitude of the three-bond proton-proton (³J_HH) or vicinal coupling constants. libretexts.orgmiamioh.edu The relationship between the dihedral angle and the vicinal coupling constant is described by the Karplus equation. wpmucdn.com By measuring these coupling constants, it is possible to deduce the dihedral angles and thus the preferred conformation(s) of the ring in solution. smu.eduresearchgate.netorganicchemistrydata.org For example, in saturated six-membered rings, large coupling constants (8-13 Hz) are indicative of an axial-axial relationship between protons (dihedral angle ~180°), while smaller values are observed for axial-equatorial and equatorial-equatorial interactions. Similar principles apply to seven-membered rings, although the greater flexibility can lead to more complex, averaged coupling constants. organicchemistrydata.orgnih.gov

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state. researchgate.net If a suitable crystal of the compound can be grown, XRD analysis can precisely determine the bond lengths, bond angles, and torsion angles of the molecule, revealing the exact conformation adopted in the crystal lattice. This experimental structure serves as an important benchmark for validating the results of computational studies. It is important to note, however, that the conformation in the solid state may be influenced by crystal packing forces and may not be the lowest energy conformation present in the gas phase or in solution.

Identification and Interconversion of Preferred Thiazepane 1,1-Dioxide Conformations (e.g., Chair, Twist-Boat)

For instance, NMR spectroscopy, X-ray crystallography, and molecular modeling studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed the presence of a low-energy twist-boat ring conformation. nih.gov This suggests that for the 1,4-thiazepane (B1286124) 1,1-dioxide ring, both chair and twist-boat conformations are likely to be significant contributors to the conformational equilibrium.

The interconversion between these forms is a dynamic process. In related seven-membered heterocycles like tetrahydro-1,4-benzothiazepines, variable temperature NMR studies have been instrumental in quantifying the energy barriers associated with these conformational changes. For these systems, chair-to-chair interconversion barriers have been determined to be approximately 10 kcal/mol. rsc.org It is reasonable to infer that the interconversion between the chair and twist-boat forms of 7-Methyl-1,4-thiazepane 1,1-dioxide would have a comparable energy barrier.

Table 1: Predicted Predominant Conformations of the 1,4-Thiazepane 1,1-Dioxide Ring

| Conformation | Key Characteristics | Predicted Relative Stability |

| Chair | Staggered arrangements of bonds, reducing torsional strain. | Likely a low-energy conformer. |

| Twist-Boat | Avoids the flagpole interactions of a true boat conformation. | Also a likely low-energy conformer, potentially stabilized by specific substituent interactions. nih.gov |

Analysis of Intramolecular Strain in Heterocyclic Rings

The preferred conformations of cyclic molecules are a direct consequence of the interplay of various types of intramolecular strain. For this compound, the key contributors to its conformational energy are torsional strain and steric strain.

Torsional strain, also known as eclipsing strain, arises from the repulsion between electrons in bonds on adjacent atoms. nih.gov In a cyclic system, this strain is minimized when vicinal bonds adopt a staggered conformation. In the context of the 1,4-thiazepane 1,1-dioxide ring, the chair conformation is generally effective at staggering most of the C-C, C-N, and C-S bonds, thereby minimizing torsional strain. The twist-boat conformation also alleviates much of the torsional strain found in a more symmetrical boat form. The presence of the sulfone group, with its bulky oxygen atoms, can significantly influence the local torsional environment around the sulfur atom.

Steric strain occurs when non-bonded atoms or groups are forced into close proximity, leading to repulsive van der Waals interactions. A common source of steric strain in cyclic systems is the 1,4-interaction, also known as a transannular interaction. In a boat conformation of a seven-membered ring, for example, flagpole interactions between substituents at the 1 and 4 positions can be a significant destabilizing factor. The twist-boat conformation helps to mitigate these flagpole interactions.

Influence of Methyl Substitution and Other Substituents on Conformational Dynamics

The introduction of a methyl group at the 7-position of the 1,4-thiazepane 1,1-dioxide ring is expected to have a predictable influence on the conformational equilibrium. Generally, bulky substituents on cyclic systems prefer to occupy positions that minimize steric interactions. In a chair-like conformation, an equatorial position is typically favored over an axial position to avoid destabilizing 1,3-diaxial interactions.

Therefore, it is highly probable that the chair conformation of this compound with the methyl group in an equatorial-like position would be a particularly stable conformer. The energy difference between the equatorial and axial conformers, known as the A-value, provides a quantitative measure of this preference. While the A-value for a methyl group on this specific heterocyclic system is not known, the general principle of equatorial preference holds true.

Table 2: Predicted Influence of Substituents on Conformational Preference in this compound

| Substituent | Position | Predicted Conformational Influence |

| 1,1-Dioxide (Sulfone) | 1 | Influences local geometry around the sulfur atom, potentially favoring specific puckering modes of the ring. Acts as a strong hydrogen bond acceptor. enamine.net |

| Methyl Group | 7 | Strong preference for an equatorial-like position in chair conformations to minimize steric strain. May influence the equilibrium between chair and twist-boat forms. |

Computational Chemistry Studies on 7 Methyl 1,4 Thiazepane 1,1 Dioxide Systems

Quantum Mechanical (QM) Approaches for Electronic Structure

Quantum mechanical methods are fundamental to computational chemistry, providing detailed information about the electronic distribution and energy of molecules.

Ab Initio Calculations for Molecular Properties

Ab initio (from first principles) calculations solve the Schrödinger equation without extensive use of experimental parameters, offering high accuracy. nih.gov Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are used to determine molecular properties. wikipedia.orgnsf.gov For 7-Methyl-1,4-thiazepane 1,1-dioxide, these calculations can predict its three-dimensional geometry, vibrational frequencies, and thermochemical properties. nih.gov

Geometry optimization, a primary step, seeks the lowest energy conformation of the molecule. For the 7-membered thiazepane ring, multiple conformations, such as chair and boat forms, are possible. nih.govresearchgate.netrsc.orgresearchgate.net Ab initio calculations can determine the relative stabilities of these conformers and the geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable structure.

Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value (HF/6-31G*) |

| Bond Length | S-O | 1.45 Å |

| S-C | 1.80 Å | |

| C-N | 1.47 Å | |

| N-C | 1.46 Å | |

| C-CH₃ | 1.54 Å | |

| Bond Angle | O-S-O | 118.5° |

| C-S-C | 105.0° | |

| C-N-C | 115.2° | |

| Dihedral Angle | C-S-C-C | 65.0° |

Note: This data is illustrative and represents typical values that would be obtained from Hartree-Fock level calculations for such a molecule.

Semi-Empirical Methods (e.g., CNDO/2 Approximation) for Larger Systems

For larger molecular systems or high-throughput screening, ab initio methods can be computationally expensive. Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a faster alternative. acs.org The Complete Neglect of Differential Overlap (CNDO/2) method is one of the earliest semi-empirical techniques. wikipedia.orgwikipedia.org It simplifies the Hartree-Fock equations by neglecting many of the electron-electron repulsion integrals. wikipedia.org

While less accurate than ab initio methods, CNDO/2 provides good qualitative results for properties like partial atomic charges and molecular dipole moments. wikipedia.org It is particularly useful for exploring trends across a series of related molecules or for initial computational surveys before applying more rigorous methods.

Table 2: Comparison of Hypothetical Calculated Properties for this compound

| Property | Semi-Empirical (CNDO/2) | Ab Initio (HF/6-31G*) |

| Total Energy (a.u.) | -95.8 | -650.4 |

| Dipole Moment (Debye) | 3.8 D | 4.5 D |

| Heat of Formation (kcal/mol) | -45.2 | -55.8 |

Note: This data is for illustrative purposes. The values demonstrate the typical differences in magnitude and precision between semi-empirical and ab initio methods.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals conformational changes, molecular flexibility, and interactions with the environment (e.g., solvent). mdpi.com

For this compound, MD simulations can elucidate the conformational landscape of the flexible seven-membered ring. researchgate.net By simulating the molecule over nanoseconds or longer, one can observe transitions between different chair and boat conformers, determine their relative populations, and identify the most prevalent shapes the molecule adopts in solution. Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are used to analyze the stability of the trajectory and the flexibility of different parts of the molecule. mdpi.com

Table 3: Typical Parameters and Outputs of an MD Simulation for this compound (Hypothetical Data)

| Parameter/Output | Description | Value/Observation |

| Simulation Time | Total duration of the simulation. | 100 ns |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |

| RMSD of Backbone Atoms | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Stable fluctuation around 1.5 Å after initial equilibration. |

| RMSF per Residue | Indicates the flexibility of different regions of the molecule. | Higher fluctuations observed in the C-C-C segment of the ring, indicating greater flexibility. |

| Conformational Population | Percentage of time spent in major conformations. | Chair: 75%, Twist-Boat: 20%, Other: 5% |

Note: This data is a representative example of what an MD simulation would reveal about the molecule's dynamics.

Prediction of Reactivity and Elucidation of Reaction Pathways

Computational chemistry is a powerful tool for predicting the reactivity of molecules and mapping out the energetic profiles of chemical reactions. nih.govscienceopen.com By calculating the energies of reactants, products, and transition states, a potential energy surface for a reaction can be constructed. acs.orgacs.org This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding reaction mechanisms.

For this compound, computational methods can be used to explore potential reaction pathways, such as ring-opening reactions, functionalization at the nitrogen atom, or reactions involving the sulfone group. rsc.org For example, the deprotonation of the carbon atom adjacent to the sulfone group to form a carbanion is a common reaction for sulfones. nih.gov Quantum chemical calculations can model this process, identify the transition state, and calculate the activation energy, providing insight into the feasibility of the reaction. nih.gov

Table 4: Hypothetical Calculated Energies for a Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound + Base | 0.0 |

| Transition State | Structure corresponding to the highest energy point along the reaction coordinate for proton abstraction. | +15.5 |

| Product | Deprotonated thiazepane anion + Conjugate Acid | -5.2 |

Note: This table illustrates how computational chemistry can quantify the energetics of a proposed reaction step. The activation energy would be 15.5 kcal/mol.

Understanding Electronic Structure, Bonding, and Charge Distribution

A detailed understanding of the electronic structure, the nature of chemical bonds, and how charge is distributed across a molecule is fundamental to explaining its chemical and physical properties. Quantum mechanical calculations provide this information directly from the molecular wavefunction. acs.org

Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and analysis of the molecular electrostatic potential (MEP) are used to assign partial charges to each atom in the molecule. uni-muenchen.dewikipedia.orgresearchgate.netlibretexts.orgquantumatk.com For this compound, this analysis would reveal the electron-withdrawing effect of the sulfone group, leading to a significant positive charge on the sulfur atom and negative charges on the oxygen atoms. The nitrogen atom would also exhibit a negative partial charge due to its electronegativity, while the adjacent carbon atoms would be slightly positive. This charge distribution is key to understanding the molecule's dipole moment, solubility, and sites susceptible to nucleophilic or electrophilic attack.

Table 5: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Atomic Charge (e) |

| S | +0.65 |

| O (each) | -0.45 |

| N | -0.30 |

| C (adjacent to S) | +0.10 |

| C (adjacent to N) | +0.15 |

| C (methyl group) | -0.20 |

| H (average) | +0.05 |

Note: These charge values are representative for a molecule with these functional groups, as calculated by the Mulliken method. The specific values depend on the computational method and basis set used. wikipedia.org

In Silico Screening and Rational Design of Thiazepane Derivatives

In silico (computer-based) methods are integral to modern drug discovery and materials science for the rational design of new compounds with desired properties. nih.govnih.govresearchgate.netyoutube.com This process often involves creating a virtual library of derivatives of a lead compound and then using computational tools to predict their properties, such as binding affinity to a biological target. nih.govfums.ac.ir

Starting with the this compound scaffold, a virtual library of derivatives could be generated by computationally adding various substituents at different positions (e.g., on the nitrogen or on the carbon atoms of the ring). Molecular docking, a key in silico technique, can then be used to predict how well these derivatives might bind to a specific protein target. nih.govyoutube.com The software calculates a "docking score" that estimates the binding affinity, allowing researchers to prioritize a smaller number of the most promising candidates for actual synthesis and experimental testing. nih.gov

Table 6: Representative Data from a Hypothetical In Silico Screening of Thiazepane Derivatives

| Compound | Modification on Parent Scaffold | Predicted Binding Affinity (Docking Score, kcal/mol) |

| Parent | This compound | -5.8 |

| Derivative 1 | N-benzyl group | -7.2 |

| Derivative 2 | 6-Phenyl group | -6.9 |

| Derivative 3 | N-(4-fluorobenzyl) group | -7.8 |

| Derivative 4 | 2,2-Dimethyl groups | -6.1 |

Note: This table illustrates how a virtual screening campaign might rank derivatives based on predicted binding affinity. More negative scores typically indicate better predicted binding.

Research Applications and Utility in Chemical Biology and Synthetic Chemistry

Role as Building Blocks and 3D Fragments in Chemical Libraries for Inhibitor Discovery Research

The 1,4-thiazepane (B1286124) scaffold, the core structure of 7-Methyl-1,4-thiazepane 1,1-dioxide, is recognized for its pronounced three-dimensional character, a desirable feature in modern drug discovery. nih.gov Fragment-based ligand discovery (FBLD) is a powerful strategy for identifying lead compounds for challenging drug targets. This approach relies on screening libraries of low-molecular-weight fragments. nih.gov Historically, these libraries have been dominated by flat, aromatic structures. However, there is a growing appreciation for fragments with greater three-dimensional shape, as they can offer improved specificity and better mimic the spatial arrangement of amino acids in protein binding sites. nih.govresearchgate.net

Saturated seven-membered rings like 1,4-thiazepanes are underrepresented in typical screening collections, making them valuable additions to enhance library diversity. nih.govresearchgate.netnih.gov The synthesis of 1,4-thiazepanones, which are precursors to 1,4-thiazepanes, has been a focus of research to provide a steady supply of these 3D fragments. nih.govnih.gov The commercial availability of related compounds like 7-methyl-1,4-thiazepan-5-one (B2835779) further underscores their utility as ready-to-use building blocks for chemical synthesis. sigmaaldrich.com The methyl group at the 7-position provides a point for further synthetic elaboration, allowing for the creation of a diverse array of derivatives for screening.

A notable example of the utility of this scaffold is the identification of acylated 1,4-thiazepanes as ligands for the bromodomain and extraterminal domain (BET) family of proteins, which are important targets in cancer research. nih.gov This discovery highlights the potential of the 1,4-thiazepane core in generating novel inhibitors.

Scaffold Design for Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

The 1,4-thiazepane scaffold serves as an excellent template for structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of bioactive compounds. The seven-membered ring is not planar and can adopt various conformations, which can be explored to fine-tune the binding of a molecule to its biological target.

The presence of a nitrogen atom in the ring allows for the introduction of a wide range of substituents, enabling a systematic exploration of the chemical space around the core scaffold. For instance, in the context of BET bromodomain inhibitors, the 1,4-thiazepane core was functionalized to probe the binding pocket of the protein. nih.govresearchgate.net The development of efficient synthetic routes to 1,4-thiazepanes has been a key enabler for such SAR studies, as it allows for the rapid generation of analogues with modifications at different positions of the ring. nih.govnih.gov

The methyl group in this compound can also play a significant role in SAR. It can influence the conformation of the seven-membered ring and provide specific steric interactions within a protein's binding site. The oxidation of the sulfur atom to a sulfone (1,1-dioxide) further modifies the electronic and steric properties of the scaffold, adding another dimension to SAR exploration. The sulfone group is a strong hydrogen bond acceptor and can significantly impact the solubility and metabolic stability of a compound.

Development of Novel Chemical Probes for Biological Research

The 1,1-dioxide functional group in this compound, which is a sulfone, opens up possibilities for its use in the development of novel chemical probes. Sulfonyl fluorides and related sulfonyl-containing compounds have gained prominence as "warheads" for targeted covalent inhibitors. rsc.orgresearchgate.net These electrophilic groups can react with nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine in proteins, leading to the formation of a stable covalent bond. rsc.orgresearchgate.net This covalent labeling can provide a prolonged duration of action and high potency.

The application of sulfonyl exchange chemistry has expanded the range of proteins that can be targeted covalently. rsc.orgresearchgate.net Therefore, this compound could potentially be converted into a chemical probe by incorporating a suitable leaving group on the sulfonyl moiety. Such a probe could be used to identify and study the function of new protein targets. The 1,4-thiazepane scaffold would serve to direct the reactive sulfonyl group to a specific binding site.

Applications in Methodological Development for Organic Synthesis

The synthesis of seven-membered heterocyclic rings like 1,4-thiazepanes presents a challenge for synthetic organic chemists. The development of efficient and versatile methods to construct these ring systems is an active area of research. One successful approach involves the one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols. nih.govnih.gov This method is advantageous as it proceeds in good yield and tolerates a variety of substituents on the ester, allowing for the creation of a diverse library of thiazepanones. nih.govnih.gov

The 1,4-thiazepanones can then be readily reduced to the corresponding 1,4-thiazepanes. The oxidation of the sulfur atom to the 1,1-dioxide is a standard transformation that can be achieved using various oxidizing agents. The development of these synthetic methodologies not only provides access to compounds like this compound but also contributes to the broader field of heterocyclic chemistry. Furthermore, the synthesis of related benzo-fused thiazepine 1,1-dioxides has been explored using photochemical methods, indicating the diverse synthetic strategies that can be employed to access this class of compounds. rsc.org

Potential in Advanced Materials Research and Design

While the primary research focus for the 1,4-thiazepane scaffold has been in the life sciences, its unique structural and electronic properties suggest potential applications in materials science. The incorporation of heterocyclic rings into polymers and other materials can influence their physical and chemical properties. The sulfone group in this compound is a polar functional group that can participate in strong intermolecular interactions, potentially leading to materials with interesting thermal or mechanical properties.

Although this is a less explored area for this specific scaffold, the broader field of sulfur- and nitrogen-containing heterocycles has seen applications in areas such as organic electronics and polymer chemistry. Further research is needed to explore the potential of this compound and its derivatives as monomers or additives in the creation of advanced materials.

Future Research Directions and Methodological Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 1,4-thiazepane (B1286124) scaffolds has been an area of active research, often involving multi-step procedures. nih.govresearchgate.net Future efforts should focus on creating more atom-economical and environmentally benign pathways to 7-Methyl-1,4-thiazepane 1,1-dioxide. A key challenge lies in the stereoselective introduction of the methyl group at the 7-position.

One potential strategy involves the cyclization of appropriate amino thiols with α,β-unsaturated esters, a method that has shown success for related 1,4-thiazepanones. nih.gov Subsequent oxidation of the sulfide (B99878) to a sulfone would be required. The development of a one-pot synthesis that combines these steps would be a significant advancement.

Green chemistry principles should be at the forefront of new synthetic designs. nih.gov This includes the use of non-toxic solvents, renewable starting materials, and catalytic methods to minimize waste. Microwave-assisted organic synthesis could also be explored to reduce reaction times and improve yields. researchgate.net

A proposed synthetic approach could involve the reaction of a chiral amino thiol with a suitable Michael acceptor, followed by ring-closing metathesis and subsequent oxidation. This would offer control over the stereochemistry at the 7-position.

Table 1: Comparison of Potential Synthetic Routes

| Route | Key Features | Potential Advantages | Potential Challenges |

| Linear Synthesis | Stepwise construction and functionalization | Well-established transformations | Long reaction sequences, low overall yield |

| Convergent Synthesis | Assembly from key fragments | Higher efficiency, easier purification | Synthesis of complex fragments |

| One-Pot Synthesis | Multiple reactions in a single vessel | Time and resource efficient, reduced waste | Compatibility of reagents and conditions |

| Biocatalytic Synthesis | Use of enzymes for key steps | High selectivity, mild conditions | Enzyme availability and stability |

Advanced Spectroscopic and Computational Characterization of Conformational Isomers

The seven-membered ring of this compound is conformationally flexible, capable of adopting various twist-boat and chair-like conformations. nih.gov The interplay of the sulfone group and the methyl substituent is expected to have a profound impact on the conformational landscape.

Advanced spectroscopic techniques, such as variable-temperature Nuclear Magnetic Resonance (NMR) and circular dichroism (CD) spectroscopy, will be crucial for elucidating the conformational preferences in solution. X-ray crystallography of suitable derivatives could provide definitive solid-state structures. researchgate.net

Computational modeling, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, will be indispensable for mapping the potential energy surface and identifying low-energy conformers. dntb.gov.ua These computational studies can also predict spectroscopic parameters, aiding in the interpretation of experimental data.

Table 2: Predicted Spectroscopic Data for Conformational Analysis

| Technique | Predicted Observation | Information Gained |

| ¹H NMR | Temperature-dependent chemical shifts and coupling constants | Conformational equilibrium and energy barriers |

| ¹³C NMR | Distinct signals for different conformers at low temperature | Presence and population of major conformers |

| FT-IR | Characteristic stretches for the sulfone and N-H groups | Hydrogen bonding interactions, ring strain |

| Raman Spectroscopy | Vibrational modes sensitive to ring puckering | Detailed conformational information |

| Circular Dichroism | Non-zero signal for chiral conformers | Absolute configuration and conformational chirality |

Exploration of Novel and Unconventional Reactivity Patterns

The presence of the sulfone group significantly alters the electronic properties of the thiazepane ring, potentially unlocking novel reactivity. The electron-withdrawing nature of the sulfone can activate adjacent positions for nucleophilic attack. Future research should explore the reactivity of the C-H bonds alpha to the sulfone and nitrogen atoms.

Deprotonation at these positions could generate stabilized carbanions, which can then be intercepted by various electrophiles, allowing for further functionalization of the ring. The development of catalytic enantioselective methods for these transformations would be of particular importance.

The nitrogen atom of the thiazepane ring also presents opportunities for derivatization. N-alkylation or N-acylation could be used to introduce a wide range of substituents, further diversifying the chemical space around this scaffold. researchgate.net The reactivity of the ring system towards ring-opening and ring-expansion reactions should also be investigated.

Integration into More Complex and Multifunctional Chemical Systems

The this compound scaffold can serve as a versatile building block for the construction of more complex molecular architectures. Its three-dimensional structure makes it an attractive fragment for the design of molecules with specific spatial arrangements of functional groups. nih.gov

One avenue of research could involve the incorporation of this thiazepane derivative into macrocyclic structures. This could be achieved through reactions that form bridges between the nitrogen atom and other positions on the ring or on appended functional groups. nih.gov

The synthesis of spirocyclic compounds, where the thiazepane ring is fused to another ring system at a single carbon atom, is another promising area. These structures are of interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional shapes.

Expanding Utility in Interdisciplinary Chemical Research Fields

The unique properties of this compound suggest its potential utility in various interdisciplinary fields. The sulfone group is a common pharmacophore, and the thiazepane scaffold is found in a number of biologically active compounds. nih.govnih.gov

In medicinal chemistry, this compound could serve as a starting point for the development of novel therapeutic agents. nih.gov Its three-dimensional character may lead to improved binding selectivity for biological targets. nih.gov Areas of potential application include the development of enzyme inhibitors or receptor modulators.

In materials science, the incorporation of this polar, non-planar scaffold into polymers or coordination networks could lead to materials with interesting properties, such as altered solubility, thermal stability, or crystalline packing.

The exploration of this compound in the context of asymmetric catalysis, either as a chiral ligand or as a chiral auxiliary, could also yield valuable results. The conformational rigidity and defined stereochemistry of its derivatives could be exploited to induce high levels of enantioselectivity in chemical reactions.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing 7-methyl-1,4-thiazepane 1,1-dioxide and its derivatives?

- Methodological Answer : A common approach involves cyclization reactions using sulfonamide precursors. For example, chlorosulfonyl isocyanate can react with olefins in the presence of radical initiators to form sulfone-containing heterocycles like thiazepane dioxides . Alternatively, tandem SN/Michael addition sequences using methanesulfonanilides and electron-withdrawing group (EWG)-substituted allyl bromides can yield structurally diverse derivatives . Purification typically involves crystallization (e.g., acetic acid) or column chromatography .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions. X-ray crystallography is essential for resolving stereochemical ambiguities, as demonstrated for structurally similar sulfone derivatives (e.g., CCDC deposition protocols in ) . Mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., sulfone S=O stretches at ~1300 cm⁻¹) .

Q. How should researchers handle this compound safely in the lab?

- Methodological Answer : Follow OSHA-compliant safety protocols:

- Skin protection : Use chemically resistant gloves (e.g., nitrile) and inspect for defects before use. Employ proper glove removal techniques to avoid contamination .

- Respiratory protection : Use fume hoods or respirators if aerosolization occurs during synthesis .

- Waste disposal : Decontaminate glassware with 0.05% HCl before disposal .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for specific applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict regioselectivity in cyclization reactions by analyzing transition-state energies of sulfonamide intermediates .

- Molecular docking : Screen derivatives against target proteins (e.g., enzymes with sulfone-binding pockets) to prioritize synthesis .

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., THF) to optimize yields .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

- Metabolic stability tests : Use liver microsome assays to compare degradation rates across studies .

- Structure-activity relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., methyl vs. halogen groups) to identify key pharmacophores .

Q. How can stereochemical control be achieved during the synthesis of chiral this compound derivatives?

- Methodological Answer :

- Chiral auxiliaries : Introduce enantiopure amines or alcohols during cyclization to direct stereochemistry .

- Asymmetric catalysis : Use palladium or organocatalysts to enforce enantioselectivity in key steps (e.g., Michael additions) .

- Dynamic kinetic resolution : Optimize reaction conditions (e.g., low temperature) to favor one enantiomer during ring closure .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports for similar derivatives?

- Methodological Answer :

- Reagent purity : Trace moisture in THF or DCM can quench radical initiators, reducing cyclization efficiency .

- Temperature control : Exothermic reactions (e.g., SN additions) require strict cooling (<15°C) to prevent side reactions .

- Workup protocols : Incomplete neutralization of HCl during crystallization can lead to product loss .

Q. How do solvent polarity and additives influence the stability of this compound in solution?

- Methodological Answer :

- Stability assays : Monitor degradation via HPLC under varying conditions (e.g., aqueous vs. anhydrous DMSO) .

- Additive screening : Stabilize sulfone groups with antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to prevent oxidation .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.